molecular formula C25H17ClN2O4S B11985759 (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B11985759
M. Wt: 476.9 g/mol
InChI Key: ABHBCBJUPQWMNJ-UDWIEESQSA-N
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Description

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with a unique structure that includes a benzodioxole ring, a chlorophenyl group, and an imidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chlorophenyl intermediates, followed by their coupling with the imidazol-4-one core under specific conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and chlorophenyl moieties, using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered chemical properties.

Scientific Research Applications

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-(1,3-benzodioxol-5-ylmethylene)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C25H17ClN2O4S

Molecular Weight

476.9 g/mol

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one

InChI

InChI=1S/C25H17ClN2O4S/c26-18-9-7-17(8-10-18)21(29)14-33-25-27-20(24(30)28(25)19-4-2-1-3-5-19)12-16-6-11-22-23(13-16)32-15-31-22/h1-13H,14-15H2/b20-12+

InChI Key

ABHBCBJUPQWMNJ-UDWIEESQSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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